molecular formula C25H29N3O5 B14958202 Ethyl 3-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate

Ethyl 3-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate

Cat. No.: B14958202
M. Wt: 451.5 g/mol
InChI Key: ZUUIUNFTTVHJBH-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reactions:

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate: shares similarities with other aromatic amides and esters, such as:

Uniqueness

What sets this compound apart is its combination of a pyrrolidinone ring with aromatic amide and ester functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 3-[[4-[(1-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoyl]amino]benzoate

InChI

InChI=1S/C25H29N3O5/c1-3-5-13-28-16-19(15-22(28)29)24(31)26-20-11-9-17(10-12-20)23(30)27-21-8-6-7-18(14-21)25(32)33-4-2/h6-12,14,19H,3-5,13,15-16H2,1-2H3,(H,26,31)(H,27,30)

InChI Key

ZUUIUNFTTVHJBH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)OCC

Origin of Product

United States

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